molecular formula C16H16N2O2 B3861873 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide

2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide

Cat. No. B3861873
M. Wt: 268.31 g/mol
InChI Key: KVDGPHALCSOSDT-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide, also known as HMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMPA is a hydrazone derivative that can be synthesized using different methods.

Scientific Research Applications

2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been used as a plant growth regulator and as a pesticide. In materials science, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been used as a ligand in coordination chemistry and as a precursor for the synthesis of metal nanoparticles.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide is not fully understood. However, it has been proposed that 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide exerts its biological activities through the inhibition of various enzymes and proteins. For example, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide can induce apoptosis, a programmed cell death, in cancer cells. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has also been shown to inhibit the growth of various microorganisms such as bacteria and fungi. In animal studies, 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to exhibit analgesic and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide in lab experiments is its low toxicity. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has been shown to have low acute toxicity in animal studies. Another advantage is its stability. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide is stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide is its solubility. 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide has low solubility in water, which can limit its use in aqueous systems.

Future Directions

There are several future directions for the research of 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide. One direction is the investigation of its potential use as a therapeutic agent for various diseases such as cancer and viral infections. Another direction is the development of new synthetic methods for 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide and its derivatives. Furthermore, the use of 2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide as a ligand in coordination chemistry and as a precursor for the synthesis of metal nanoparticles can also be explored further.

properties

IUPAC Name

2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-7-9-13(10-8-12)11-17-18-16(20)15(19)14-5-3-2-4-6-14/h2-11,15,19H,1H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDGPHALCSOSDT-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide
Reactant of Route 3
Reactant of Route 3
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide
Reactant of Route 4
Reactant of Route 4
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide
Reactant of Route 5
Reactant of Route 5
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide
Reactant of Route 6
2-hydroxy-N'-(4-methylbenzylidene)-2-phenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.